molecular formula C9H10ClN3 B2441678 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 478064-03-8

6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2441678
CAS RN: 478064-03-8
M. Wt: 195.65
InChI Key: PFQLHGAFXJLZPY-UHFFFAOYSA-N
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Description

“6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes “this compound”, has been achieved by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 heavy atoms, 9 of which are aromatic . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Physical And Chemical Properties Analysis

“this compound” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.38, indicating its lipophilicity . The compound is soluble, with a solubility of 0.235 mg/ml .

Scientific Research Applications

Synthesis and Biological Activity

6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been utilized in various synthesis processes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine, such as those synthesized by Lu Jiu-fu et al. (2015), have shown moderate anticancer activity (Lu Jiu-fu et al., 2015). Similarly, compounds related to this chemical structure have been synthesized and tested for antimicrobial activities against bacteria and fungi, as demonstrated by A. A. Al-Turkistani et al. (2011) (Al-Turkistani et al., 2011).

Potentiation by Inhibition of Drug Degradation

In the field of drug potentiation, the 6-chloro group in pyrazolo[1,5-a]pyrimidine derivatives has been studied. For instance, G. Elion et al. (1963) researched the potentiation of 6-mercaptopurine by inhibiting its metabolic degradation, involving derivatives of pyrazolo[1,5-a]pyrimidine (Elion et al., 1963).

Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines

K. Atta (2011) explored the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, providing insights into electrophilic substitutions and the structural properties of these compounds (Atta, 2011).

Antitrypanosomal Activity

Nadia A. Abdelriheem et al. (2017) have highlighted the synthesis of new pyrazolo[1,5-a]pyrimidines and related derivatives, noting their antitrypanosomal activity and relevance in pharmaceutical research (Abdelriheem et al., 2017).

Heteroaromatization and New Derivative Synthesis

A. El-Agrody et al. (2001) focused on heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of novel pyrazolo[1,5-c]pyrimidines and related compounds with potential antimicrobial activity (El-Agrody et al., 2001).

Antifungal Properties

The study of 7-alkylaminopyrazolo[1,5-a]pyrimidines for their antifungal properties was conducted by T. Novinson et al. (1977), indicating the potential of these derivatives in addressing fungal infections (Novinson et al., 1977).

Safety and Hazards

The safety data for “6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” indicates that it has hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

6-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-8-11-6(2)9(10)7(3)13(8)12-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQLHGAFXJLZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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